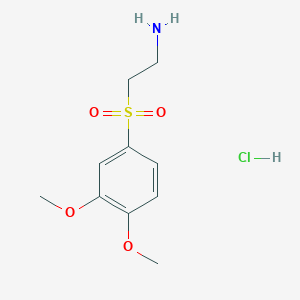

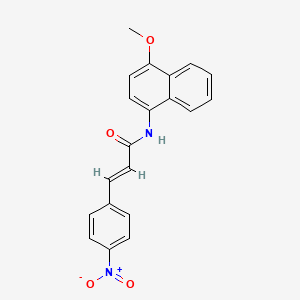

2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

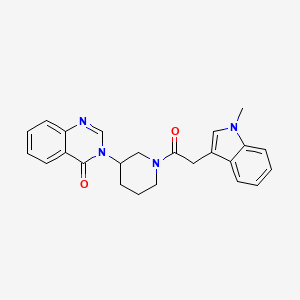

This compound is a research and development product . It is used as a catalyst for cyclocondensation reactions of dihydroisoquinoline with acylcycloalkenes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . The substrate cinnamaldehyde and 2-(4-nitrophenyl)ethan-1-amine hydrochloride undergo transamination under the action of ω-transaminase to form an imine, and its tautomer produces a red precipitate .Applications De Recherche Scientifique

Synthesis of N-Substituted Benzothiazines

One application involves the synthesis of N-substituted benzothiazines, where compounds similar to "2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride" serve as intermediates. For instance, substituted 1,2-benzothiazin-3-ones have been prepared by cyclization of benzene sulfonyl amides, which were obtained from reactions involving compounds related to the target chemical (Catsoulacos, 1971). These processes are crucial for the development of new chemical entities with potential pharmacological activities.

Chemical Transformations and Derivatization

Another significant application is in the field of chemical transformations and derivatization, where such compounds are used as starting materials or intermediates. For example, the reaction of normal and pseudo 2-formylbenzenesulfonyl chlorides with amines has been studied to understand the structure of 2-formylbenzenesulfonamides in different phases, highlighting the versatility of benzenesulfonyl compounds in organic synthesis (Rajeev et al., 1994).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, derivatives of benzenesulfonyl chloride, closely related to "2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride," have been used for the derivatization of aliphatic amines in wastewater and surface water, facilitating their analysis by gas chromatography-mass spectrometry. This illustrates the role of such compounds in enhancing analytical methodologies for environmental monitoring (Sacher et al., 1997).

Molecular Co-crystals and Supramolecular Chemistry

Furthermore, the study of molecular co-crystals of di(halobenzenesulfonyl)amines with oxygen bases showcases the utility of benzenesulfonyl derivatives in the design of lamellar structures with specific intermolecular interactions. These findings contribute to the development of new materials with potential applications in catalysis, drug delivery, and electronic devices (Hamann et al., 2002).

Drug Discovery and Development

In drug discovery, structure-activity relationship studies of arylsulfonamide analogs of a small molecule HIF-1 pathway inhibitor demonstrate the critical role of the 3,4-dimethoxybenzenesulfonyl group in inhibiting tumor growth. This highlights the importance of such chemical entities in medicinal chemistry for the development of new anticancer therapeutics (Mun et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)sulfonylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S.ClH/c1-14-9-4-3-8(7-10(9)15-2)16(12,13)6-5-11;/h3-4,7H,5-6,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPISBGLUCMLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)CCN)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2692941.png)

![2-[Methyl(1,3-thiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B2692942.png)

![Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2692945.png)

![3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2692954.png)

![N-(3-chlorobenzyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2692957.png)

![(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2692959.png)